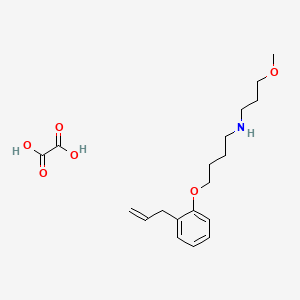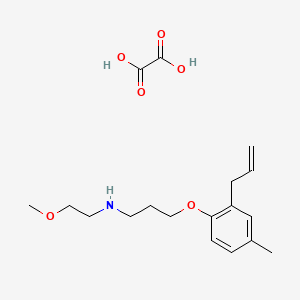![molecular formula C28H30N2O5 B4001796 butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4001796.png)
butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate
Descripción general
Descripción
Butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C28H30N2O5 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.21547206 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
A study by Hsiao et al. (2000) discusses the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) and bis(ether amine), highlighting the solubility and thermal stability of these polyamides which could be related to similar compounds like butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate in polymer applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Chiral Recognition Studies
The work by Scheffler et al. (1988) explores chiral recognition through the formation of paramagnetic diastereomeric complexes, an area where compounds like this compound might find application in understanding molecular interactions and stereoselectivity (Scheffler, Höfler, Schuler, & Stegmann, 1988).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, the compound’s structural motifs are relevant for the design and synthesis of biologically active molecules. For example, Zhang et al. (2009) report on the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates as intermediates for biologically active compounds, indicating potential pathways for utilizing similar structures in drug design (Zhang, M. N. A. Khan, Gong, & Yong-Sup Lee, 2009).
Materials Science and Liquid Crystals
Shahina et al. (2016) focus on phase transition and molecular polarizability studies in liquid crystalline mixtures, a research area where compounds with complex phenylethylamine derivatives could contribute to the understanding of molecular interactions and properties in liquid crystals (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Propiedades
IUPAC Name |
butyl 4-[[2-[2-(2-phenylethylcarbamoyl)phenoxy]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-2-3-19-34-28(33)22-13-15-23(16-14-22)30-26(31)20-35-25-12-8-7-11-24(25)27(32)29-18-17-21-9-5-4-6-10-21/h4-16H,2-3,17-20H2,1H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLDGYBULMQKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4001725.png)
![4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001731.png)
![1-[2-(3-Ethoxyphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4001737.png)
![4-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4001746.png)

amine oxalate](/img/structure/B4001767.png)

![oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4001775.png)
![4-[4-(3-Ethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4001788.png)
![N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001797.png)

![4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4001813.png)
![[4-(2-biphenylyloxy)butyl]isopropylamine oxalate](/img/structure/B4001819.png)
![[4-(4-bromo-2-chlorophenoxy)butyl]isopropylamine oxalate](/img/structure/B4001824.png)
